molecular formula C19H18N2O4 B8646747 3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid CAS No. 651748-42-4

3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid

Cat. No.: B8646747
CAS No.: 651748-42-4
M. Wt: 338.4 g/mol
InChI Key: QCXMQAGPEBUHNG-UHFFFAOYSA-N
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Description

3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid core with a substituted imidazolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of acetophenone derivatives followed by cyclization reactions to introduce the imidazolidinyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(3-(4-Isopropylphenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,5-dioxo-1-imidazolidinyl]- lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

651748-42-4

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[2,5-dioxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C19H18N2O4/c1-12(2)13-6-8-15(9-7-13)20-11-17(22)21(19(20)25)16-5-3-4-14(10-16)18(23)24/h3-10,12H,11H2,1-2H3,(H,23,24)

InChI Key

QCXMQAGPEBUHNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl-3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoate (0.69 g, 1.96 mmol) and lithium iodide (2.62 g) in pyridine (10 mL) was heated to reflux for 40 h. The solution was cooled and evaporated, and the residue was partitioned between ethyl acetate and 1 N aqueous HCl. The organic layer was washed with water and brine, then dried over magnesium sulfate, filtered and evaporated. The residual material was separated by column chromatography (silica gel, 50:50 ethyl acetate-hexane then ethyl acetate) to afford the product, 3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoic acid, as a powder (0.33 g, 0.98 mmol, 50%). m.p. 224-226° C. TLC Rf (20:80 CH3OH—CH2Cl2) 0.3. 1H NMR (CDCl3, 300 MHz): δ 8.24 (1H, t, J=2 Hz), 8.14 (1H, dt, J=8, 2 Hz), 7.73 (1H, dt, J=8, 2, 1 Hz), 7.61 (1H, t, J=7 Hz), 7.51 (2H, d, J=8 Hz), 7.28 (2H, d, J=8 Hz), 4.50 (2H, s), 2.92 (1H, m, J=7 Hz), 1.25 (6H, d, J=7 Hz). Mass spectrum (ES+): m/z 340 (21), 339 (100). Elemental analysis: calculated for C19H18N2O4.0.149H2O C 66.91, H 5.41, N 8.21; observed C 66.82, H 5.17, N 8.19.
Name
methyl-3-[3-(4-isopropylphenyl)-2,5-dioxo-imidazolidin-1-yl]-benzoate
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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